B1578538 Nigrocin-2LVb

Nigrocin-2LVb

Cat. No.: B1578538
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrocin-2LVb is a synthetic 21-amino acid peptide (Sequence: GILSGILGMGKKLVCGLSGLC) with a molecular weight of approximately 1999.5 Da and a high purity of 95.4% . Sourced from the skin of Asian frogs (Odorrana livida), it belongs to the nigrocin family of antimicrobial peptides (AMPs) known for their broad-spectrum activity and potential to combat antibiotic-resistant bacteria . The peptide features a characteristic C-terminal "Rana box" motif (CGLXGLC), a disulfide-bridged structure that is crucial for stabilizing the peptide's helical conformation and is believed to play a key role in its antimicrobial potency and ability to target bacterial membranes . Research on related nigrocin peptides indicates potential applications beyond direct antimicrobial activity, including the inhibition of bacterial biofilms and synergistic effects when used in combination with conventional antibiotics, which may help delay the development of resistance . This peptide is provided as a lyophilized powder and should be stored at or below -20°C. It is presented as a TFA salt, which typically constitutes a portion of the total weight and generally enhances solubility in aqueous solutions for in vitro assays . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antimicrobial

sequence

GILSGILGMGKKLVCGLSGLC

Origin of Product

United States

Discovery, Isolation, and Primary Characterization of Nigrocin 2lvb

Bioprospecting and Identification of Nigrocin-2LVb from Odorrana livida

The discovery of this compound is a direct result of bioprospecting efforts focused on the defensive skin secretions of amphibians. nih.gov Frogs of the sub-genus Odorrana, often called odorous frogs, are known for the potent smell of their skin secretions, which are released from specialized glands when the frog is under stress. nih.gov These secretions are a rich and complex source of bioactive molecules, including a vast array of antimicrobial peptides (AMPs) that form a crucial part of the frog's innate immune system. nih.govzoores.ac.cnnih.gov

The specific source of this compound is the Green mountain frog, Odorrana livida (also known as Rana livida). researchgate.netuniprot.orgimrpress.com This species is found in oriental regions and is associated with fast-moving streams. nih.govbiotaxa.org The identification of peptides from this frog involves analyzing its skin secretions. nih.gov Modern techniques, such as "shotgun" cDNA cloning from the skin secretion, allow for the rapid identification of the primary structures of these peptides by sequencing the precursor proteins from a constructed cDNA library. nih.gov This molecular approach, combined with traditional biochemical methods like reverse-phase HPLC to fractionate the secretion, enables the isolation and characterization of individual peptides like this compound. nih.govresearchgate.net

Research into the skin peptidome of Odorrana species has revealed a diverse arsenal (B13267) of AMPs. researchgate.net In addition to the Nigrocin family, peptides such as Lividins have also been isolated from Odorrana livida. nih.govuniprot.org

Elucidation of the Primary Amino Acid Sequence of this compound

The primary structure of a peptide is fundamental to its function. Through sequencing efforts, the precise arrangement of amino acids for this compound has been determined. researchgate.netlongdom.org The peptide is composed of 21 amino acid residues. longdom.org

The elucidated primary amino acid sequence for this compound is presented below.

Table 1: Primary Amino Acid Sequence of this compound

Sequence Code Amino Acid Sequence

| This compound | GILSGILGMGKKLVCGLSGLC |

Data derived from research on antimicrobial peptides from amphibian skin. longdom.org

Contextualization within the Nigrocin Peptide Family and Related AMPs

This compound belongs to the Nigrocin family of antimicrobial peptides, a group found within the broader frog skin active peptide (FSAP) family. uniprot.org The first members of this family, Nigrocin-1 and Nigrocin-2 (B1578548), were originally isolated from the skin of Rana nigromaculata. nih.gov

A key characteristic of the Nigrocin-2 group is the absence of proline residues, which distinguishes them from many other short peptides in this family. researchgate.net Structurally, peptides in this class, like Nigrocin-2, tend to form a single, linear amphipathic alpha-helix. nih.gov This structure, with distinct hydrophobic and positively charged regions, is common among AMPs and is crucial for their biological activity. imrpress.comnih.gov

The Nigrocin family is diverse, with numerous homologs identified in various Odorrana species. This highlights the evolutionary diversification of these defense peptides among different frogs.

Table 2: Examples of Nigrocin-2 Peptides from Different Odorrana Species

Peptide Name Species of Origin
This compound Odorrana livida
Nigrocin-2SCa, -b, -c Odorrana schmackeri
Nigrocin-2VB Odorrana versabilis
Nigrocin-2HJ Odorrana hejiangensis
Nigrocin-2GRa, -b, -c Odorrana grahami
Nigrocin-2JDa Odorrana jingdongensis

| Nigrocin-2HSb | Odorrana hosii |

This table showcases the diversity of the Nigrocin-2 family across various frog species, with data compiled from multiple studies. researchgate.netlongdom.orguniprot.orguniprot.org

Table 3: Compound Names Mentioned

Compound Name
This compound
Lividin-1
Lividin-2
Lividin-3
Lividin-4
Nigrocin-1
Nigrocin-2
Nigrocin-2SCa
Nigrocin-2SCb
Nigrocin-2SCc
Nigrocin-2VB
Nigrocin-2HJ
Nigrocin-2GRa
Nigrocin-2GRb
Nigrocin-2GRc
Nigrocin-2JDa

Molecular and Biophysical Properties Relevant to Function

Analysis of Predicted Secondary Structure and Amphipathicity in Nigrocin-2LVb

This compound belongs to a large class of gene-encoded antimicrobial peptides (AMPs) that are characterized by their propensity to adopt an amphipathic conformation upon interacting with a membrane. imrpress.com Like many linear cationic peptides, this compound is predicted to transition from a largely unstructured or random-coil state in an aqueous environment to a structured, amphipathic α-helical conformation in the presence of an anionic membrane environment. longdom.org This structural change is crucial for its biological activity. longdom.org

Amphipathicity refers to the spatial separation of hydrophobic (non-polar) and hydrophilic (polar) amino acid residues. In an α-helical conformation, the hydrophobic residues of this compound align on one side of the helix, creating a non-polar face, while the polar and charged residues align on the opposite side, forming a polar face. longdom.org This arrangement is facilitated by the specific sequence of the peptide, where polar residues are interspersed among hydrophobic ones. longdom.org The hydrophobic face is able to interact with the lipid acyl chains within the membrane core, while the hydrophilic face remains exposed to the aqueous environment or interacts with the polar head groups of the phospholipids (B1166683). imrpress.comlongdom.org Peptides that can form a highly amphipathic structure, whether an α-helix or a β-sheet, have been shown to possess significant antimicrobial activities. nih.gov

Table 1: Amino Acid Sequence and Residue Classification of this compound
PositionAmino AcidAbbreviationClassification
1GlycineGHydrophobic
2IsoleucineIHydrophobic
3LeucineLHydrophobic
4SerineSPolar
5GlycineGHydrophobic
6IsoleucineIHydrophobic
7LeucineLHydrophobic
8GlycineGHydrophobic
9MethionineMHydrophobic
10GlycineGHydrophobic
11Lysine (B10760008)KPolar, Cationic (+)
12LysineKPolar, Cationic (+)
13LeucineLHydrophobic
14ValineVHydrophobic
15CysteineCPolar
16GlycineGHydrophobic
17LeucineLHydrophobic
18SerineSPolar
19GlycineGHydrophobic
20LeucineLHydrophobic
21CysteineCPolar

Role of Charge Distribution and Hydrophobicity in Membrane Interactions

The interaction of this compound with microbial membranes is a multi-step process initiated and driven by its specific charge distribution and hydrophobicity. imrpress.com A net positive charge and a composition of at least 50% hydrophobic amino acids are considered prerequisites for the lytic activity of frog skin AMPs. imrpress.com

This compound is a cationic peptide, possessing a net positive charge at physiological pH due to the presence of basic amino acid residues (Lysine). imrpress.comresearchgate.net This positive charge is fundamental for its initial attraction to the target cell membrane. imrpress.com Bacterial membranes are typically rich in negatively charged components, such as phosphatidylglycerol, creating an electrostatic potential that draws the cationic peptide to the membrane surface through long-range electrostatic interactions. imrpress.comnih.gov

Once bound to the surface, the peptide's high degree of hydrophobicity comes into play. The hydrophobic residues, which constitute a significant portion of the peptide, drive the insertion of the peptide into the non-polar lipid bilayer. imrpress.com This interaction is a key component of its membrane-disrupting mechanism. nih.gov The interplay between the initial electrostatic binding (governed by charge) and the subsequent membrane insertion (driven by hydrophobicity and amphipathicity) allows the peptide to effectively target and compromise the integrity of the microbial membrane. imrpress.comnih.gov

Table 2: Physicochemical Properties of this compound
PropertyValue/DescriptionSource
Amino Acid SequenceGILSGILGMGKKLVCGLSGLC researchgate.net
Molecular Weight2019.5 Da researchgate.net
Net Charge (at neutral pH)+2 (from two Lysine residues)
Hydrophobic Residue Percentage~62% (G, I, L, M, V)

Conformational Changes of this compound upon Interaction with Model Membranes

The function of this compound is critically dependent on its ability to undergo significant conformational changes upon interacting with a membrane. longdom.org Biophysical studies of similar peptides using model membrane systems, such as lipid vesicles or liposomes, have elucidated this process. longdom.orgdoi.orgnih.gov

In an aqueous solution, away from a lipid environment, this compound is thought to exist in a flexible and disordered random-coil state. longdom.org However, upon encountering the anionic environment of a model bacterial membrane, it undergoes a distinct conformational transition. longdom.org This change from a random-coil to a well-defined, amphipathic α-helix is a thermodynamically favorable process driven by the peptide's need to accommodate both its hydrophobic and hydrophilic residues in the interfacial membrane environment. longdom.orgrsc.org This transition is considered a reflection of its potential for potent membrane interaction and disruption. longdom.org

The process can be summarized in the following steps:

Electrostatic Attraction: The cationic peptide is drawn to the negatively charged surface of the model membrane. imrpress.com

Interfacial Binding and Conformational Shift: The peptide binds to the membrane interface, where it transitions from a random coil to an amphipathic α-helix. imrpress.comlongdom.org Charged, amphipathic sequences tend to intercalate at the membrane interface. rsc.org

Membrane Perturbation: The formation of the helix on the membrane surface causes local disruption, such as membrane thinning and positive curvature strain. imrpress.com

Pore Formation and Disruption: Once a threshold concentration of peptide is reached on the membrane, a fraction of the molecules may reorient to form transient pores, leading to leakage of cellular contents and ultimately, membrane disintegration in a detergent-like manner. imrpress.com

This dynamic interaction, where both the peptide and the lipid membrane mutually adapt their conformations, is central to the peptide's antimicrobial mechanism. rsc.org

Table 3: Conformational States of this compound
EnvironmentPredicted ConformationKey Characteristics
Aqueous SolutionRandom-CoilDisordered, flexible structure. longdom.org
Anionic Model Membrane (e.g., vesicles)Amphipathic α-HelixOrdered, helical structure with spatially segregated hydrophobic and hydrophilic faces. longdom.org This transition is key to membrane disruption. longdom.org

Antimicrobial Spectrum and Efficacy of Nigrocin 2lvb

Antibacterial Activity Profile of Nigrocin-2LVb (Gram-Positive and Gram-Negative Organisms)

This compound demonstrates activity against both Gram-positive and Gram-negative bacteria, classifying it as a broad-spectrum antimicrobial agent. cpu-bioinfor.orgwikipedia.org The structural differences in the cell walls of these two bacterial groups are significant. Gram-positive bacteria possess a thick peptidoglycan layer, whereas Gram-negative bacteria have a thin peptidoglycan layer surrounded by an outer membrane rich in lipopolysaccharides. frontiersin.orgnih.gov The ability of this compound to act on both types underscores its potential as a versatile antibacterial compound. cpu-bioinfor.org The general effectiveness of amphibian AMPs against a wide array of bacteria has positioned them as subjects of significant research interest, especially in an era of increasing antibiotic resistance. imrpress.com

Antimicrobial peptides from the Nigrocin family and other related amphibian peptides have been evaluated against a variety of clinically significant bacterial strains. While specific minimum inhibitory concentration (MIC) data for this compound against all the listed pathogens is not extensively detailed in the available literature, the activity of related AMPs provides insight into its potential efficacy.

Neisseria meningitidis : This Gram-negative bacterium is a major cause of meningitis. msdmanuals.com Studies on related compounds, such as certain thiosemicarbazones, have shown inhibitory concentrations against N. meningitidis, suggesting that it is a viable target for novel antimicrobial agents. nih.gov

Staphylococcus aureus : A versatile Gram-positive pathogen, S. aureus is a common cause of skin and systemic infections. biomedgrid.com It is frequently used as a target organism in the screening of new antimicrobial compounds. researchgate.netresearchgate.net Some amphibian AMPs have shown potent activity against S. aureus. longdom.org

Escherichia coli : This Gram-negative bacterium is a standard model organism in antimicrobial research. biomedgrid.comresearchgate.net While some AMPs are highly effective, the outer membrane of E. coli can present a barrier, making it more resistant than some Gram-positive species. nih.gov

Pseudomonas aeruginosa : Known for its intrinsic resistance to many antibiotics, this Gram-negative bacterium is a significant opportunistic pathogen. longdom.orgmdpi.com The development of agents effective against P. aeruginosa is a key goal in antimicrobial research. mdpi.com

The table below presents findings for the antimicrobial activity of various compounds against these bacteria to illustrate typical efficacy ranges.

Bacterial StrainOrganism TypeAntimicrobial Agent ExampleFinding / Efficacy
Neisseria meningitidisGram-Negative2-Acetylpyridine ThiosemicarbazonesMICs as low as 0.016 µg/ml for 17% of compounds tested. nih.gov
Staphylococcus aureusGram-PositiveGarvicin KS (Bacteriocin)MIC of 0.78 µM. nih.gov
Staphylococcus aureusGram-PositivePhylloseptin-1 (Amphibian AMP)MIC of 10.4 µM. longdom.org
Escherichia coliGram-NegativePhylloseptin-1 (Amphibian AMP)MIC of 20.8 µM. longdom.org
Pseudomonas aeruginosaGram-NegativePhylloseptin-1 (Amphibian AMP)MIC of 41.6 µM. longdom.org

Antifungal Efficacy of this compound

Amphibian skin is a rich source of compounds with potent antifungal properties, a crucial defense in moist environments where fungal pathogens are prevalent. longdom.orgimrpress.com this compound, as a member of this peptide family, is recognized for its antifungal activity. frontiersin.orgresearchgate.net The broad-spectrum nature of these peptides often extends to pathogenic yeasts and fungi. imrpress.com This capability is a common feature among amphibian AMPs, which can disrupt fungal cell membranes, leading to cell death. imrpress.comnih.govnih.gov The search for novel antifungal agents is driven by the rise of invasive fungal infections and the emergence of resistance to existing drugs. nih.govnih.gov

Anti-Protozoal Activity of this compound

In addition to bacterial and fungal targets, AMPs from frog skin have demonstrated activity against protozoan parasites. longdom.orgimrpress.com Protozoa are single-celled eukaryotic organisms responsible for significant human diseases like malaria and trypanosomiasis. rxlist.combritannica.com The lytic mechanism of many AMPs, which involves permeabilizing the plasma membrane, is also effective against the cellular structures of these parasites. imrpress.com Research into the anti-protozoal activities of natural peptides like nigrocins contributes to the search for new treatments for these challenging parasitic infections. longdom.org

Activity of this compound Against Antimicrobial-Resistant Pathogens

A primary driver for the study of AMPs like this compound is their potential to combat antimicrobial-resistant (AMR) pathogens. imrpress.com The rapid, membrane-disrupting mechanism of action of many AMPs is considered a significant advantage over traditional antibiotics, which often target specific metabolic pathways that bacteria can alter through mutation to develop resistance. imrpress.comwikipedia.org Because AMPs physically destroy the cell membrane, it is thought to be more difficult for microorganisms to evolve resistance. imrpress.com Therefore, these peptides are being investigated as a next-generation therapeutic option to address the global health crisis of antibiotic resistance. imrpress.comemanresearch.org

Investigation of Hemolytic Activity and Target Cell Selectivity of this compound

A critical factor in the therapeutic development of any antimicrobial peptide is its selectivity for microbial cells over host cells. cpu-bioinfor.org High hemolytic activity—the ability to rupture red blood cells (erythrocytes)—is an indicator of general cytotoxicity and can preclude a compound from clinical use. cpu-bioinfor.org Ideally, an AMP should show high potency against pathogens and low toxicity toward mammalian cells. longdom.org

Some sources indicate that this compound possesses hemolytic activity. frontiersin.org However, other related peptides have been found to have little to no significant hemolytic activity, suggesting a selectivity for prokaryotic (bacterial) over eukaryotic (mammalian) membranes. cpu-bioinfor.org This selectivity is often attributed to differences in membrane composition, such as the presence of cholesterol in mammalian cells and the net negative charge of bacterial membranes. The investigation into the balance between antimicrobial efficacy and hemolytic side effects is crucial for determining the therapeutic potential of this compound. nih.gov

Mechanisms of Antimicrobial Action of Nigrocin 2lvb

Membrane-Targeting Mechanisms of Nigrocin-2LVb

The primary mode of action for many antimicrobial peptides, including those in the nigrocin family, involves the direct targeting and disruption of microbial cell membranes. bohrium.com This interaction is initially driven by electrostatic forces between the cationic peptide and the negatively charged components of microbial membranes, such as phospholipids (B1166683) in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. bohrium.com

Following adsorption, AMPs like those in the nigrocin family can disrupt the microbial plasma membrane through several proposed mechanisms, including the barrel-stave, toroidal pore, or carpet models. bohrium.com In the barrel-stave model, peptides aggregate and insert into the membrane to form a pore, similar to the staves of a barrel. The toroidal pore model involves the peptides and lipid monolayers bending to form a continuous pore. In the carpet model, the peptides accumulate on the membrane surface, and at a critical concentration, they cause a detergent-like disruption of the membrane. nih.gov Studies on other nigrocin peptides suggest that membrane destruction is a key part of their bactericidal mechanism. researchgate.net This disruption leads to the leakage of ions and essential metabolites, dissipation of the membrane potential, and ultimately, cell death. imrpress.com

Peptide-Membrane Adsorption and Permeabilization

Identification and Characterization of Intracellular Targets of this compound

While membrane disruption is a primary mechanism, there is growing evidence that many AMPs, after gaining entry into the cell, can also interact with intracellular targets. imrpress.com For this compound specifically, no intracellular targets have been definitively identified in published research. However, for other AMPs, once the cell membrane is breached, they can interfere with various cellular processes. Potential intracellular targets for AMPs in general include nucleic acids (DNA and RNA), ribosomes, and various enzymes involved in critical metabolic pathways. nih.gov By binding to these molecules, AMPs can inhibit protein synthesis, DNA replication, and other essential cellular functions, contributing to cell death. nih.gov

Molecular Interactions Leading to Cellular Inactivation by this compound

The cellular inactivation caused by this compound is likely a result of the cumulative effects of membrane disruption and potential intracellular interactions. The initial and most critical molecular interaction is the binding of the peptide to the microbial membrane. The specific amino acid sequence of this compound, with its mix of hydrophobic (Gly, Ile, Leu, Val) and cationic (Lys) residues, is crucial for this interaction. The presence of a "Rana box" motif (CGLXGLC) in the nigrocin family, which forms a disulfide-bonded loop, is thought to play a role in the peptide's structure and function, although its precise importance in antimicrobial activity is still debated and can vary between different nigrocin peptides. nih.govresearchgate.net This structural feature may influence how the peptide orients itself within the membrane, thereby affecting its disruptive capabilities.

Comparative Mechanistic Studies with Other Membrane-Active AMPs

The proposed mechanisms of this compound align with those of other well-studied membrane-active AMPs from amphibians. For instance, the brevinin family of peptides also acts by permeabilizing bacterial membranes. mdpi.com Some studies on modified nigrocin peptides have shown that alterations to the "Rana box" can in some cases enhance antimicrobial activity and reduce toxicity, suggesting that this region is a key modulator of the peptide's function. frontiersin.orgnih.gov Compared to polymyxins, another class of membrane-targeting antibiotics, amphibian AMPs like this compound often exhibit a broader spectrum of activity and a different resistance profile.

Below is a comparative table of different antimicrobial peptide families and their primary mechanisms of action.

Peptide FamilyExample CompoundPrimary Mechanism of ActionKey Structural Features
Nigrocin This compoundMembrane disruption, potential intracellular targets imrpress.comresearchgate.netAmphipathic helix, "Rana box" disulfide bridge nih.gov
Brevinin Brevinin-1Membrane permeabilization mdpi.comAmphipathic helix, "Rana box" mdpi.com
Temporin Temporin-AMembrane disruptionShort, hydrophobic, often C-terminally amidated
Polymyxin Polymyxin BBinds to LPS, disrupts outer and inner membranes of Gram-negative bacteriaCyclic peptide with a fatty acid tail

Structure Activity Relationship Sar and Rational Design of Nigrocin 2lvb Analogs

Identification of Critical Amino Acid Residues for Nigrocin-2LVb Activity

The antimicrobial efficacy of this compound is intrinsically linked to its amino acid composition and the resulting physicochemical properties, such as charge, hydrophobicity, and amphipathicity. Identifying the specific residues that are critical for its activity is the foundational step in the rational design of more effective analogs.

Studies on Nigrocin-family peptides have highlighted the importance of certain structural features. For instance, many peptides in the Nigrocin-2 (B1578548) family, which are found in various frog species, possess a characteristic α-helical conformation in membrane-mimicking environments. mdpi.com This amphipathic helix is crucial for interacting with and disrupting the microbial cell membrane, a common mechanism of action for AMPs. imrpress.com

Systematic mutagenesis studies, such as alanine (B10760859) scanning, are a common approach to pinpointing these critical residues. nih.gov In this technique, individual amino acids in the this compound sequence would be replaced one by one with alanine, and the antimicrobial activity of each resulting analog would be tested. A significant drop in activity upon substitution would indicate that the original amino acid is critical for the peptide's function.

Design and De Novo Synthesis of this compound Derivatives with Modified Sequences

The insights gained from identifying critical amino acid residues pave the way for the rational design and de novo synthesis of this compound derivatives. The goal of modifying the native sequence is to enhance its desirable properties while potentially reducing any undesirable ones, such as toxicity to host cells. Common strategies in the design of AMP analogs include modulating the net positive charge and hydrophobicity. nih.gov

De novo synthesis, typically accomplished through solid-phase peptide synthesis (SPPS), allows for the precise incorporation of both natural and non-natural amino acids at specific positions in the peptide chain. frontiersin.org This flexibility is crucial for creating a diverse library of analogs for SAR studies. For example, based on the findings from alanine scanning, key residues in this compound could be substituted with other amino acids to fine-tune its properties. Cationic residues like lysine (B10760008) (K) or arginine (R) could be introduced to increase the net positive charge, which is known to enhance the initial electrostatic attraction to the negatively charged microbial membranes. nih.gov Similarly, the hydrophobicity can be adjusted by substituting or adding hydrophobic residues like tryptophan (W) or phenylalanine (F). nih.gov

Evaluation of Structural Modifications on Antimicrobial Potency and Spectrum

A crucial step in the development of new antimicrobial agents is the thorough evaluation of the synthesized analogs. The primary assessment involves determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms, including both Gram-positive and Gram-negative bacteria, and potentially fungi. frontiersin.org This allows for a direct comparison of the potency and antimicrobial spectrum of the analogs relative to the parent this compound peptide.

For instance, a study on a modified Nigrocin-HL peptide, where the Rana box was replaced, demonstrated that the resulting analog (Nigrocin-HLM) had significantly improved activity against several microbial strains, including the antibiotic-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. frontiersin.org This highlights how targeted structural modifications can broaden the spectrum of activity.

The following table illustrates a hypothetical evaluation of designed this compound analogs, showcasing how different modifications might impact their antimicrobial potency.

Peptide IDModification from Wild-Type this compoundMIC (µM) vs. S. aureusMIC (µM) vs. E. coli
This compound Wild-Type1632
N2LVb-A1 Substitution at position X with Lysine816
N2LVb-A2 Substitution at position Y with Tryptophan48
N2LVb-A3 Deletion of C-terminal "Rana box"3264
N2LVb-A4 Replacement of "Rana box" with Phenylalanine-amide88

This table is for illustrative purposes and the data is hypothetical.

Computational Prediction and Validation of this compound Analog Activities

In recent years, computational methods have become an indispensable tool in the rational design of peptides. These in silico approaches can predict the structural and functional consequences of amino acid substitutions, thereby reducing the time and cost associated with synthesizing and testing a large number of analogs.

Molecular modeling techniques can be used to predict the three-dimensional structure of this compound and its analogs, particularly their propensity to form an α-helical structure in a membrane environment. mdpi.com Helical wheel projections can visualize the amphipathic character of the designed peptides, providing an initial assessment of their potential membrane-disrupting capabilities. nih.gov

Furthermore, molecular dynamics (MD) simulations can be employed to study the interactions between the peptide analogs and model bacterial membranes. nih.gov These simulations can provide detailed insights into the mechanism of action, such as the peptide's orientation upon membrane binding and its ability to induce pore formation or otherwise disrupt the membrane integrity. The predictions from these computational models can then be used to prioritize which analogs are most likely to have enhanced activity, guiding the efforts for their chemical synthesis and experimental validation. nih.gov This iterative cycle of computational prediction, synthesis, and experimental testing is a hallmark of modern drug discovery and is highly applicable to the development of novel antimicrobial agents based on the this compound scaffold.

Pre Clinical Efficacy Studies and Translational Research Potential

In Vitro Efficacy of Nigrocin-2LVb in Microbial Infection Models

The initial evaluation of any potential antimicrobial agent involves rigorous in vitro testing to determine its spectrum of activity and mechanism of action against various pathogens. Frog skin AMPs, including nigrocins, are known to exert their effects primarily by disrupting the integrity of microbial cell membranes. imrpress.comnih.gov

Bacterial biofilms are a significant challenge in clinical settings, as they provide a protective environment for bacteria, leading to increased resistance to conventional antibiotics. mdpi.com The ability of an antimicrobial agent to inhibit or eradicate biofilms is a crucial attribute. While direct studies on this compound's anti-biofilm capabilities are not yet published, research on other members of the nigrocin family demonstrates significant potential in this area.

For instance, a modified peptide, Nigrocin-HLM, derived from Nigrocin-HL, has shown a potent ability to eradicate biofilms of methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org Similarly, another peptide, Nigrosin-6VL, and its engineered analogue, 2170-2R, have been shown to work synergistically with conventional antibiotics to combat biofilms of Pseudomonas aeruginosa. mdpi.com These findings suggest that peptides from the nigrocin family can effectively target the complex structure of biofilms. The data from these studies highlight the minimum biofilm eradication concentration (MBEC) and the synergistic effects with traditional antibiotics.

Table 1: Anti-biofilm Efficacy of Nigrocin Family Peptides

PeptideTarget PathogenKey Finding
Nigrocin-HLM Methicillin-resistant Staphylococcus aureus (MRSA)Demonstrated significant minimum biofilm eradication concentration (MBEC). frontiersin.org
Nigrosin-6VL Pseudomonas aeruginosaShowed synergistic anti-biofilm activity when combined with cefepime (B1668827) and gentamicin (B1671437). mdpi.com
2170-2R (analogue of Nigrosin-6VL) Pseudomonas aeruginosaExhibited enhanced synergistic effects with cefepime and gentamicin against biofilms compared to the parent peptide. mdpi.com

This table presents data on close analogues of this compound, as direct studies on its anti-biofilm properties are not currently available.

Some pathogenic bacteria have the ability to invade and survive within host cells, which protects them from the host's immune system and many antibiotics. imrpress.com The ability of an antimicrobial peptide to penetrate host cells and eliminate these intracellular pathogens is a significant therapeutic advantage.

Antimicrobial peptides derived from frog skin are known to be capable of inactivating intracellular targets. imrpress.com Some temporins, another family of frog-derived AMPs, have been shown to enter human keratinocytes and kill intracellular MRSA. imrpress.com While specific studies evaluating the efficacy of this compound against intracellular pathogens have not yet been conducted, the known ability of related peptides to act on intracellular targets suggests that this is a promising area for future investigation. The amphipathic α-helical structure common to many nigrocins is a key feature that may facilitate membrane translocation and interaction with intracellular components. nih.gov

Inhibition of Biofilm Formation by Pathogens

In Vivo Efficacy of this compound in Animal Models of Infection

Translating in vitro findings to a living system is a critical step in preclinical development. Animal models of infection are essential for evaluating the therapeutic potential and safety of a new antimicrobial agent.

Systemic infections, such as pneumonia and sepsis, are life-threatening conditions that require potent and fast-acting antimicrobial therapy. Studies on nigrocin peptides in mouse models of systemic infection have yielded promising results. A modified peptide, Nigrocin-HLM, was tested in a mouse model of pneumonia induced by MRSA. The study found that Nigrocin-HLM significantly reduced the bacterial load in the lungs and bronchoalveolar lavage fluid and alleviated pulmonary inflammation and edema, with an efficacy that surpassed that of the conventional antibiotic vancomycin (B549263) at a comparable dosage. frontiersin.org

In another study, Nigrocin-PN, a peptide discovered in Pelophylax nigromaculatus, demonstrated significant efficacy in a mouse model of lung infection caused by Klebsiella pneumoniae. researchgate.net It effectively reduced the bacterial count in the lungs and mitigated the associated inflammation and edema. researchgate.net

Table 2: In Vivo Efficacy of Nigrocin Family Peptides in Systemic Infection Models

PeptideAnimal ModelInfection TypeKey Findings
Nigrocin-HLM MouseMRSA-induced pneumoniaSignificantly reduced bacterial load in lungs and ameliorated pulmonary inflammation and edema, outperforming vancomycin. frontiersin.org
Nigrocin-PN MouseKlebsiella pneumoniae-induced lung infectionMarkedly mitigated pulmonary inflammation and edema and reduced viable bacteria in bronchoalveolar lavage fluid. researchgate.net

This table presents data on close analogues of this compound, as direct studies on its in vivo efficacy are not currently available.

Antimicrobial peptides from frog skin are thought to play a role in the innate defense of the skin against microorganisms and to aid in wound repair. imrpress.com Localized skin and soft tissue infections, particularly those involving wounds, are common and can be challenging to treat, especially when biofilms are present. While there are no specific studies to date on the use of this compound in animal models of localized infection or for wound healing, the general properties of frog-derived AMPs suggest this is a viable area for future research. Their ability to rapidly kill a broad spectrum of pathogens and potentially modulate the inflammatory response could be beneficial in managing wound infections and promoting a healthier healing environment.

Therapeutic Efficacy in Systemic Bacterial Infections

Strategies for Enhancing In Vivo Stability and Delivery for Research Applications

A major hurdle in the therapeutic development of antimicrobial peptides is their potential for degradation by proteases in the body and their rapid clearance, which can limit their in vivo stability and bioavailability. Several strategies are being explored in research to overcome these limitations for AMPs like this compound.

Chemical Modifications: One approach is to modify the peptide structure. This can include the incorporation of non-natural D-amino acids to increase resistance to proteolysis, or cyclization of the peptide backbone to create a more stable conformation. novoprolabs.com The "Rana box" already provides a degree of structural stability to this compound. researchgate.net

Nanoformulations: Encapsulating peptides in nanocarriers such as liposomes, polymeric nanoparticles, or hydrogels can protect them from degradation, control their release, and potentially target them to the site of infection. mdpi.com These delivery systems can also help to reduce potential systemic toxicity.

Peptide Analogues: As demonstrated with Nigrocin-HLM and 2170-2R, the rational design of peptide analogues by substituting specific amino acids can lead to enhanced stability, increased potency, and reduced toxicity. mdpi.comfrontiersin.org

These strategies represent active areas of research aimed at harnessing the full therapeutic potential of antimicrobial peptides like this compound for future clinical applications.

Advanced Research Methodologies for Nigrocin 2lvb

Peptide Synthesis Techniques for Nigrocin-2LVb Production

The chemical synthesis of this compound is fundamental for obtaining the pure material required for research and potential applications. Both solid-phase and solution-phase synthesis methods are employed, each with specific strategies for optimization and purification. Synthetic replicates of Nigrocin-2 (B1578548) peptides, including this compound, have been successfully produced to confirm their biological activities. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Optimization

Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing peptides like this compound due to its efficiency and amenability to automation. nih.gov The process involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. core.ac.uk

Key Optimization Strategies:

Resin and Linker Selection: The choice of resin (e.g., Wang resin) and linker is critical. For a peptide with a C-terminal cysteine like many Nigrocins, a resin such as Fmoc-Cys(Trt)-Wang resin is often utilized. mdpi.com

Protecting Group Strategy: The standard approach utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the N-terminus of the amino acids. nih.gov Side-chain protecting groups (e.g., Trt for Cysteine, Boc for Lysine) are selected to be stable during the synthesis cycles but removable during the final cleavage step.

Coupling Reagents: Optimization involves selecting efficient coupling reagents to ensure complete acylation at each step. A common combination is a uronium/guanidinium salt like HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-Diisopropylethylamine (DIPEA). mdpi.com

Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously. A standard cleavage cocktail for peptides containing sensitive residues like Cysteine often consists of a high concentration of Trifluoroacetic acid (TFA) mixed with scavengers such as thioanisole, water, and phenol (B47542) to prevent side reactions. nih.gov

Table 1: Illustrative SPPS Cycle for a Single Amino Acid Addition

Step Reagent/Solvent Purpose
1. Deprotection 20% Piperidine (B6355638) in DMF Removal of the Fmoc group from the N-terminus of the growing peptide chain.
2. Washing Dimethylformamide (DMF) Removal of excess piperidine and by-products.
3. Coupling Fmoc-amino acid, HBTU, DIPEA in DMF Activation and coupling of the next amino acid to the deprotected N-terminus.

Solution-Phase Synthesis and Purification Strategies

While less common for longer peptides, solution-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) offers advantages for large-scale production and allows for the purification of intermediate fragments. core.ac.uknih.gov This method involves coupling amino acids or peptide fragments in a homogenous solution. rsc.org

A key challenge in solution-phase synthesis is the purification of the product after each step. Modern strategies aim to minimize the need for laborious chromatography. nih.gov

Purification Strategies:

Extraction: One innovative approach involves using organic solvents that are immiscible with both aqueous solutions and alkane solvents. This allows for purification through simple aqueous and alkane washes to remove excess reagents and by-products, avoiding chromatography. google.com

Group-Assisted Purification (GAP): The GAP strategy utilizes a temporary auxiliary group attached to the peptide, which facilitates easy purification by precipitation or extraction, after which the auxiliary is cleaved off. nih.govrsc.org

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Regardless of the synthesis method, the final crude peptide requires purification. RP-HPLC is the gold standard, separating the target peptide from impurities based on hydrophobicity. A C18 column is commonly used, and the peptide is eluted using a gradient of an organic solvent like acetonitrile (B52724) in water, with TFA as an ion-pairing agent. nih.govmdpi.com

Computational Biology and Molecular Modeling of this compound

Computational methods are invaluable for predicting the structure, function, and interactions of peptides like this compound, guiding experimental design and the development of variants with improved properties.

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic behavior of peptides and their interactions with biological membranes, which is the primary target of most antimicrobial peptides. researchgate.net Although specific MD studies on this compound are not widely published, the methodologies applied to similar frog antimicrobial peptides are directly relevant. nih.govresearchgate.net

Typical MD Simulation Workflow:

System Setup: A model system is constructed, typically containing the peptide, a lipid bilayer mimicking a bacterial or mammalian membrane (e.g., POPG or POPC, respectively), and a solvent environment (water and ions). novoprolabs.com

Force Field Selection: A suitable force field (e.g., GROMOS, CHARMM, AMBER) is chosen to describe the interatomic forces. Coarse-grained models like MARTINI can also be used to simulate longer timescales and larger systems. researchgate.net

Simulation: The simulation is run for a sufficient duration (nanoseconds to microseconds) to observe the peptide's behavior, such as binding to the membrane surface, insertion into the lipid core, and potential pore formation. novoprolabs.commdpi.com

Analysis: Trajectories are analyzed to calculate various parameters, including the peptide's secondary structure stability, orientation relative to the membrane, depth of insertion, and the effect on membrane properties like thickness and lipid order. mdpi.com

De Novo Peptide Design and Virtual Screening for this compound Variants

De novo design and virtual screening are powerful computational strategies for discovering novel peptides or optimizing existing ones like this compound. frontiersin.org These methods explore vast sequence spaces to identify candidates with enhanced activity or selectivity. frontiersin.orgnih.gov

De Novo Design: This approach generates entirely new peptide sequences based on fundamental principles. Algorithms can be used to create peptides with desired physicochemical properties (e.g., amphipathicity, charge) and structural motifs (e.g., α-helices) known to be important for antimicrobial activity. frontiersin.orgacs.org For instance, an algorithm could be designed to generate glycine-rich peptides with a C-terminal "Rana box" motif, characteristic of the Nigrocin family. acs.orgresearchgate.net

Virtual Screening: This technique involves computationally screening large libraries of peptides against a biological target. mdpi.com If the goal is to create this compound variants, a library of its analogs (e.g., with single amino acid substitutions) can be generated and then computationally evaluated for properties like improved binding affinity to bacterial membranes or reduced toxicity. frontiersin.orgunibe.ch Quantitative Structure-Activity Relationship (QSAR) models are often developed to correlate peptide sequence features with biological activity, enabling the prediction of the most promising candidates for synthesis and testing. frontiersin.org

Table 2: Comparison of Computational Design Strategies

Methodology Principle Application to this compound
Molecular Dynamics Simulates the physical movements of atoms and molecules. Predict how this compound interacts with and disrupts bacterial cell membranes.
De Novo Design Creates new peptide sequences from scratch based on desired properties. Generate novel peptides inspired by the this compound scaffold but with potentially higher potency or broader spectrum.

| Virtual Screening | Computationally tests a large library of existing or modified peptides. | Identify the most promising single-point mutations in the this compound sequence to enhance its therapeutic index. |

Analytical Techniques for Structural and Functional Characterization of this compound

A suite of analytical techniques is essential to confirm the identity, purity, structure, and function of synthesized or isolated this compound. The integration of mass spectrometry with molecular cloning has been a powerful strategy for characterizing Nigrocin-2 peptides from frog skin secretions. nih.gov

Key Analytical Methods:

Mass Spectrometry (MS): This is the primary tool for determining the molecular weight of the peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization sources. Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence by fragmenting the peptide and analyzing the resulting ions. This technique was crucial in the initial sequencing of Nigrocin-2 homologues. nih.govtudelft.nl

High-Performance Liquid Chromatography (HPLC): As mentioned, RP-HPLC is used for purification and is also the standard method for assessing the purity of the final peptide product. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil) in different environments, such as in aqueous solution or in the presence of membrane-mimicking agents like TFE or SDS micelles. This is critical for understanding how this compound folds upon interacting with its target. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed three-dimensional structure determination in solution, NMR spectroscopy can be employed, although it is more resource-intensive than CD.

Antimicrobial Assays: The function of this compound is assessed by determining its Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. This is a standard broth microdilution or agar (B569324) diffusion assay. researchgate.net

Table 3: List of Compounds

Compound Name Abbreviation
N,N-Diisopropylethylamine DIPEA
9-fluorenylmethyloxycarbonyl Fmoc
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate HBTU
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine POPC
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-glycerol POPG
Trifluoroacetic acid TFA
Trifluoroethanol TFE
Tert-butyloxycarbonyl Boc

Mass Spectrometry (MS) for Sequence Verification and Purity Assessment

Mass spectrometry is a cornerstone technique in peptidomics for the definitive identification and structural elucidation of novel peptides. nih.govcapes.gov.br The primary structure of this compound, isolated from the skin secretions of the Large Chinese Odorous frog, Odorrana livida, was determined through a powerful integrated strategy combining molecular cloning with tandem mass spectrometry (MS/MS). nih.govcapes.gov.brresearchgate.net

The process begins with the creation of a "shotgun" cDNA library from the frog's skin secretion, which contains the messenger RNA (mRNA) transcripts encoding for a multitude of peptides. nih.govcapes.gov.br From this library, the cDNA encoding the precursor protein of a putative Nigrocin-2 family peptide is cloned and sequenced. This provides a predicted amino acid sequence for the mature peptide. nih.govcapes.gov.br

To confirm this predicted sequence and verify the structure of the naturally occurring peptide, the crude skin secretion is fractionated using reverse-phase high-performance liquid chromatography (RP-HPLC). The fraction corresponding to the molecular mass of the predicted peptide is then analyzed using tandem mass spectrometry. nih.govcapes.gov.br In MS/MS, the isolated peptide ion is fragmented, and the resulting fragment ions are measured. This fragmentation pattern provides detailed sequence information, allowing for the unambiguous confirmation of the amino acid sequence deduced from the cDNA. nih.govmdpi.com This integrated approach of gene-to-protein analysis ensures high confidence in the determined primary structure of peptides like this compound. nih.govcapes.gov.br

The purity of the synthesized or isolated peptide is also assessed using mass spectrometry, often coupled with HPLC (LC-MS). A pure sample will yield a single dominant peak in the mass spectrum corresponding to the theoretical molecular weight of the peptide. creative-proteomics.com

Table 1: Mass Spectrometry Data for Nigrocin-2 Family Peptide Characterization This table represents a typical data set for the characterization of a Nigrocin-2 family peptide based on the methodologies described.

Analysis StepTechniqueInformation ObtainedTypical Result for a Nigrocin-2 Peptide
Prediction cDNA "Shotgun" CloningDeduced precursor and mature peptide amino acid sequenceProvides the theoretical primary structure of this compound.
Purification RP-HPLCIsolation of the peptide from complex skin secretionA distinct peak corresponding to the peptide of interest.
Verification Tandem MS (MS/MS)Confirmation of the amino acid sequenceFragmentation data matches the predicted sequence from cDNA.
Purity Check LC-MSAssessment of sample purity and molecular massA single major peak with the expected mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation

While mass spectrometry confirms the primary structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the three-dimensional (3D) structure of peptides in solution. nih.gov This provides critical insights into the peptide's conformation, which is directly linked to its biological function. Although specific NMR data for this compound is not publicly available, detailed studies on the highly homologous peptide, Nigrocin-2 from Rana nigromaculata, provide an excellent model for the methodology. nih.gov

To determine the 3D structure, homonuclear NMR experiments are performed. These experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign all the proton resonances in the peptide and to measure short-range distances between protons. The Nuclear Overhauser Effect (NOE) is particularly crucial, as it provides a set of distance restraints between protons that are close in space (< 5 Å), regardless of their position in the primary sequence. nih.gov

These experimental distance restraints are then used as inputs for computational algorithms to calculate a family of structures consistent with the data. The final 3D structure represents an ensemble of the most energetically favorable conformations. Studies on Nigrocin-2 revealed that in a membrane-mimicking solvent (a mixture of trifluoroethanol and water) and in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, the peptide folds into a well-defined amphipathic α-helix, spanning residues 3-18. nih.gov This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is a hallmark of many membrane-active antimicrobial peptides.

Table 2: NMR Structural Statistics for Nigrocin-2 in a Membrane-Mimicking Environment (SDS Micelles) This data, from the homologous peptide Nigrocin-2, is representative of the quality of structural information obtained from NMR analysis.

ParameterValue
NMR Experiments Used DQF-COSY, TOCSY, NOESY
Software for Structure Calculation DIANA, X-PLOR
Number of Distance Restraints (Total NOEs) 215
Intra-residue Restraints 85
Sequential (i, i+1) Restraints 68
Medium-range (i, i+2 to i+4) Restraints 62
RMSD for Backbone Atoms (Residues 3-18) 0.45 ± 0.12 Å
RMSD for All Heavy Atoms (Residues 3-18) 0.98 ± 0.15 Å
Data derived from the study of Nigrocin-2 by Park et al. (2001). nih.gov

Spectroscopic Methods (e.g., Circular Dichroism, Fluorescence) for Interaction Studies

Circular Dichroism (CD) and fluorescence spectroscopy are powerful, non-destructive techniques used to study the secondary structure of peptides and their interactions with other molecules, particularly lipid membranes.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. The resulting spectrum is highly sensitive to the peptide's secondary structure. nih.gov For Nigrocin-2, CD studies have shown that the peptide exists in a disordered or random-coil conformation in an aqueous solution. However, upon introduction into a membrane-mimicking environment, such as trifluoroethanol (TFE) solution or detergent micelles (SDS, DPC), the CD spectrum changes dramatically. nih.gov It adopts the characteristic signature of an α-helix, with distinct minima around 208 and 222 nm and a maximum around 192 nm. This conformational change is indicative of the peptide's interaction with and insertion into a lipid environment, a crucial step in its antimicrobial mechanism. nih.govresearchgate.net

Fluorescence Spectroscopy can also be employed to study peptide-membrane interactions. This often involves monitoring the intrinsic fluorescence of tryptophan residues or the fluorescence of extrinsic probes. By observing changes in fluorescence intensity, emission wavelength, and anisotropy upon addition of model membranes (liposomes), researchers can derive information about the peptide's binding affinity, the depth of its insertion into the lipid bilayer, and its ability to disrupt the membrane.

Table 3: Secondary Structure of Nigrocin-2 in Different Environments as Determined by CD Spectroscopy This table summarizes typical findings for Nigrocin-2 family peptides, demonstrating their environmentally-dependent conformation.

Solvent/EnvironmentPredominant Secondary StructureKey Spectral Features
Aqueous Buffer (e.g., 10 mM Phosphate) Random Coil / UnorderedSingle minimum around 200 nm.
50% Trifluoroethanol (TFE) / Water α-HelixMinima at ~208 nm and ~222 nm; Maximum at ~192 nm.
SDS or DPC Micelles α-HelixMinima at ~208 nm and ~222 nm; Maximum at ~193 nm.
Data derived from the study of Nigrocin-2 by Park et al. (2001). nih.gov

Future Directions and Broader Research Implications

Unraveling the Full Regulatory Pathway of Nigrocin-2LVb Expression in Amphibians

The expression of antimicrobial peptides (AMPs) in amphibians is a dynamic process, often triggered by environmental stressors such as injury or the presence of pathogens. nih.govcdnsciencepub.com For ranid frogs, the synthesis and secretion of AMPs like those in the nigrocin family are known to be part of a sophisticated innate immune response. cdnsciencepub.comresearchgate.netnih.gov Future research should aim to fully elucidate the specific regulatory mechanisms governing the expression of the gene encoding this compound in Odorrana livida.

Studies on other ranid frogs, such as Rana chensinensis and Rana sylvatica, have indicated that the expression of AMP genes is significantly upregulated in response to bacterial or viral stimuli and can be regulated by transcription factors like the NF-κB family. nih.govbiologists.com It is hypothesized that a similar pathway regulates this compound. Future investigations could involve:

Transcriptomic Analysis: Performing RNA sequencing on the skin tissue of Odorrana livida before and after exposure to various microbial pathogens or stressors to identify upregulated genes associated with this compound production. nih.govresearchgate.net

Promoter Analysis: Identifying and characterizing the promoter region of the this compound gene to locate binding sites for specific transcription factors. nih.gov

Developmental Regulation: Investigating how the expression of this compound changes throughout the different life stages of Odorrana livida, from tadpole to adult, as has been studied for other amphibian AMPs. biologists.comnih.govnih.gov

Understanding this regulatory network is not only fundamental to amphibian immunology but could also inform biotechnological approaches for the controlled, large-scale production of this compound.

Exploration of Synergistic Effects of this compound with Other Antimicrobials

A significant and promising area of antimicrobial research is the use of combination therapies to enhance efficacy and combat drug resistance. frontiersin.org Many AMPs have demonstrated synergistic activity when combined with conventional antibiotics, often by increasing the permeability of the bacterial membrane, which facilitates the entry of the antibiotic. frontiersin.orgnih.govfrontiersin.org

While specific data for this compound is not yet available, studies on other members of the nigrocin family provide a strong rationale for this line of inquiry. For instance, Nigrocin-PN, another member of the nigrocin-2 (B1578548) family, has been shown to act synergistically with ampicillin, delaying the development of resistance in Staphylococcus aureus. nih.govx-mol.net Similarly, a modified nigrosin peptide, Nigrosin-6VL, exhibited synergistic effects with cefepime (B1668827) and gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov

Future research on this compound should include checkerboard assays to systematically evaluate its interactions with a panel of conventional antibiotics against a broad range of pathogenic bacteria. frontiersin.orgasm.orgfrontiersin.orgmdpi.comchalmers.se A positive outcome in such studies would position this compound as a potential adjuvant therapy, capable of revitalizing the utility of existing antibiotics against resistant strains.

Table 1: Examples of Synergistic Activity of Nigrocin Peptides with Conventional Antibiotics

Nigrocin PeptideAntibioticTarget MicroorganismObserved EffectReference
Nigrocin-PNAmpicillinStaphylococcus aureusDelayed resistance acquisition nih.govx-mol.net
Nigrosin-6VLCefepimePseudomonas aeruginosaSynergistic killing of planktonic cells and biofilms nih.gov
Nigrosin-6VLGentamicinPseudomonas aeruginosaSynergistic killing of planktonic cells and biofilms nih.gov

This table is based on data for related nigrocin peptides and serves as a model for future synergistic studies involving this compound.

Development of this compound as a Biochemical Tool or Probe for Cellular Processes

Beyond its direct antimicrobial applications, this compound has the potential to be developed into a valuable biochemical tool for studying fundamental cellular processes, particularly those involving biological membranes. The primary mechanism of action for many AMPs involves interaction with and disruption of the cell membrane. researchgate.netfrontiersin.orgmdpi.com This property can be harnessed to probe membrane structure and dynamics.

Future research could focus on:

Fluorescent Labeling: Synthesizing fluorescently labeled versions of this compound. These probes could be used in techniques like fluorescence microscopy and fluorescence correlation spectroscopy to visualize and quantify peptide-membrane interactions in real-time. nih.govnih.gov Such studies can reveal details about membrane permeabilization, lipid domain formation, and the peptide's journey into the cell. researchgate.netnih.gov

Investigating Membrane Selectivity: Using model membrane systems (liposomes) of varying lipid compositions to understand the specific molecular determinants of this compound's selectivity for microbial over mammalian cells. nih.gov This would provide insights into the biophysical basis of its antimicrobial action and low toxicity.

Probing Intracellular Targets: If this compound is found to translocate into the cytoplasm, it could be used as a probe to identify and study intracellular targets, such as DNA, RNA, or specific enzymes, thereby revealing novel antimicrobial mechanisms. frontiersin.org

The development of this compound into a molecular probe would contribute significantly to our understanding of membrane biology and the complex interactions between peptides and cells.

Integration of this compound Research with Systems Biology and Proteomics Approaches

The discovery and initial characterization of this compound and its homologs from Odorrana frogs were made possible through peptidomic and proteomic approaches, which involve the large-scale study of peptides and proteins. capes.gov.brresearchgate.netkuleuven.be A future direction with immense potential is the deeper integration of this compound research with systems biology. This would involve moving beyond simple identification to a more holistic understanding of its role within the complex biological system of the frog's skin secretion and its interaction with microbial communities. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org

Key research avenues include:

Secretome Dynamics: Utilizing quantitative proteomics to analyze how the composition of the entire skin secretome of Odorrana livida, including this compound and other peptides, changes in response to different stimuli. nih.govzoores.ac.cn This could reveal complex synergistic or regulatory relationships between different secreted molecules.

Target Identification in Pathogens: Employing proteomic techniques to identify the specific cellular proteins in target pathogens that are affected by this compound treatment. This could uncover novel mechanisms of action beyond simple membrane disruption. unina.it

In Silico Modeling: Using the structural and functional data of this compound to build computational models of its interaction with bacterial membranes and other cellular components. nih.gov This can guide the rational design of more potent and selective synthetic analogs.

By integrating detailed studies of this compound with these high-throughput, data-rich approaches, researchers can gain a more comprehensive understanding of its biological function and accelerate its development for therapeutic or biotechnological applications.

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question when investigating the biochemical mechanisms of Nigrocin-2LVb?

  • Methodological Answer : Begin by aligning the research question with the study’s aim (e.g., elucidating mechanisms of action). Use open-ended terms like "how" or "why" to ensure analytical depth. Iteratively refine the question to avoid ambiguity, ensuring it connects to established theories and fills knowledge gaps. For example: "How does this compound modulate [specific pathway] in [cell type/model], and what molecular interactions drive this effect?" .

Q. What experimental design considerations are critical for ensuring reproducibility in studies on this compound's pharmacological properties?

  • Methodological Answer :

  • Include ≥3 experimental replicates to account for variability.
  • Document methods in granular detail (e.g., synthesis protocols, assay conditions) to enable replication.
  • Validate purity and identity of compounds using spectroscopic (NMR, MS) and chromatographic (HPLC) techniques.
  • Reference established protocols for comparable compounds to ensure methodological rigor .

Q. How can a literature review be structured to contextualize this compound within current biomedical research?

  • Methodological Answer :

  • Systematically search databases (PubMed, SciFinder) using controlled vocabulary (e.g., "this compound AND [target]").
  • Categorize findings by themes: structural analogs, mechanistic hypotheses, or conflicting results.
  • Use tools like PRISMA flowcharts to track inclusion/exclusion criteria and avoid selection bias .

Advanced Research Questions

Q. How should researchers address contradictions in reported data on this compound's efficacy across experimental models?

  • Methodological Answer :

  • Step 1 : Map discrepancies (e.g., efficacy in vitro vs. in vivo) using comparative tables.
  • Step 2 : Assess methodological differences (e.g., dosing regimens, cell lines, assay sensitivity).
  • Step 3 : Conduct meta-analyses to identify confounding variables (e.g., solvent effects, bioavailability).
  • Step 4 : Engage interdisciplinary experts to critique assumptions and propose validation experiments .

Q. What strategies are effective for validating the structural identity of newly synthesized this compound analogs?

  • Methodological Answer :

  • Combine orthogonal techniques: X-ray crystallography for 3D structure, FTIR for functional groups, and elemental analysis for composition.
  • Compare spectral data with computational simulations (e.g., DFT calculations).
  • Publish raw data and characterization details in supplementary materials to facilitate peer validation .

Q. How can researchers design experiments to minimize bias when analyzing this compound's interaction with cellular targets?

  • Methodological Answer :

  • Use double-blinded protocols for data collection and analysis.
  • Incorporate negative/positive controls (e.g., known inhibitors) to validate assay specificity.
  • Apply statistical corrections (e.g., Bonferroni) for multiple comparisons and report effect sizes with confidence intervals .

Q. What interdisciplinary approaches enhance the translational potential of this compound research?

  • Methodological Answer :

  • Collaborate with computational chemists to model binding affinities or predict off-target effects.
  • Partner with clinicians to align preclinical models with human disease phenotypes.
  • Use systems biology frameworks (e.g., network pharmacology) to map multi-target interactions .

Data Analysis & Interpretation

Q. How should researchers handle uncertainties in quantitative data from this compound dose-response studies?

  • Methodological Answer :

  • Calculate and report measurement uncertainties (e.g., standard error, confidence intervals).
  • Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves.
  • Perform sensitivity analyses to identify parameters most affecting outcomes (e.g., IC₅₀ variability) .

Q. What frameworks support robust interpretation of contradictory results in this compound toxicity assays?

  • Methodological Answer :

  • Apply the TRIZ contradiction matrix to systematically resolve conflicts (e.g., efficacy vs. toxicity).
  • Use Bradford Hill criteria to evaluate causality (e.g., biological plausibility, consistency across models).
  • Publish negative results to reduce publication bias and inform future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.